molecular formula C16H6O6S B3120040 4,4'-Thiodiphthalic anhydride CAS No. 25884-43-9

4,4'-Thiodiphthalic anhydride

Cat. No.: B3120040
CAS No.: 25884-43-9
M. Wt: 326.3 g/mol
InChI Key: PHCJRSXXXCZFPL-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Sciences

4,4'-Thiodiphthalic anhydride (B1165640) (TDPA) is a significant monomer in the field of polymer chemistry, particularly in the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in demanding environments such as the aerospace, electronics, and automotive industries. The incorporation of a thioether linkage in the polymer backbone, facilitated by the use of TDPA, imparts unique characteristics to the resulting polyimides.

The sulfur atom in the thioether bridge offers increased flexibility to the polymer chain compared to more rigid aromatic structures. This flexibility can lead to improved processability of the polyimides, allowing them to be more readily dissolved in organic solvents and cast into films. Furthermore, the presence of sulfur can enhance specific properties such as the refractive index, which is a desirable attribute for optical applications. Research into polyimides derived from TDPA often focuses on tailoring their properties by combining TDPA with various aromatic diamines to achieve a balance of thermal resistance, solubility, and mechanical toughness. The resulting polythioetherimides are a subject of ongoing research to develop advanced materials with superior performance characteristics.

Historical Context of Related Phthalic Anhydride Research

The study of 4,4'-Thiodiphthalic anhydride is built upon a long history of research into phthalic anhydride and its derivatives. Phthalic anhydride was first reported in 1836 by Auguste Laurent. researchgate.net It was the first dicarboxylic acid anhydride to be used commercially and has since become a crucial industrial chemical. researchgate.net Early production methods involved the liquid-phase oxidation of naphthalene (B1677914) catalyzed by mercury. researchgate.net A significant advancement came with the development of a gas-phase oxidation process using a vanadium pentoxide catalyst, which remains the basis for modern industrial production. researchgate.netmdpi.com

Initially, the primary application of phthalic anhydride was in the production of dyes, such as quinizarin (B34044). researchgate.net However, its role expanded dramatically with the discovery of its use as a precursor to phthalate (B1215562) esters, which became widely used as plasticizers for polyvinyl chloride (PVC) in the mid-20th century. researchgate.net The demand for phthalic anhydride surged during World War II due to its use in phthalic resins, plasticizers, and insect repellents. nih.gov

The pioneering work on aromatic polyimides began in the mid-20th century, with the first synthesis of a polyimide from 4-aminophthalic anhydride reported in 1908. researchgate.net A major breakthrough occurred in the 1960s with the commercial introduction of Kapton®, a polyimide film produced by DuPont, which demonstrated exceptional thermal stability. researchgate.net This spurred extensive research into synthesizing new polyimides with tailored properties by varying the dianhydride and diamine monomers. It is within this context that specialized dianhydrides like this compound were developed to impart specific characteristics, such as increased flexibility and a high refractive index, to the resulting polymers.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₆O₆S
Molecular Weight 326.28 g/mol
Appearance Colorless to pale yellow crystal
Melting Point 200-202 °C ossila.com
Solubility Soluble in organic solvents such as benzene (B151609) and methylene (B1212753) chloride. titech.ac.jp
Boiling Point 637.9 ± 40.0 °C (Predicted) ossila.com
Density 1.71 ± 0.1 g/cm³ (Predicted) ossila.com

Detailed Research Findings

The synthesis of this compound can be achieved through the reaction of 4,4'-thiodiphenol (B147510) with a suitable phthalic anhydride precursor. One general method involves the oxidation of phenol (B47542) to produce diphenyl sulfide (B99878), which is then converted to this compound through an acylation reaction. titech.ac.jp

Subsequent research has focused on the polymerization of TDPA with various aromatic diamines to produce polythioetherimides (PTEIs). A common method for this is a two-step polycondensation. The first step involves the reaction of TDPA with a diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at room temperature to form a poly(amic acid) (PAA) precursor. In the second step, the PAA is converted to the final polyimide through thermal or chemical imidization.

Studies have shown that the properties of the resulting polyimides are highly dependent on the structure of the diamine used. For instance, the reaction of TDPA with diamines containing ether or thioether linkages can yield PTEIs with good thermal stability, with 5% weight loss temperatures often exceeding 480°C. The glass transition temperatures of these polymers are typically in the range of 155-191°C, which is lower than that of some commercial polyetherimides, a consequence of the increased flexibility from the thioether bridges.

The incorporation of the thioether linkage from TDPA generally results in amorphous polymers, which contributes to their good solubility in organic solvents. However, the choice of diamine can influence the crystallinity. For example, using meta-substituted diamines has been shown to result in semi-crystalline polyimides. The flexibility and toughness of the polyimide films are also influenced by the molecular weight of the PAA precursor, with higher molecular weights generally leading to more robust films.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6O6S/c17-13-9-3-1-7(5-11(9)15(19)21-13)23-8-2-4-10-12(6-8)16(20)22-14(10)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCJRSXXXCZFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 Thiodiphthalic Anhydride

Established Synthetic Pathways

Traditional synthesis of TDPA relies on robust and well-documented chemical reactions. These pathways typically involve the formation of the central carbon-sulfur-carbon bond followed by the generation of the anhydride (B1165640) rings.

One of the most direct and established methods for synthesizing thioether-bridged dianhydrides is through the nucleophilic aromatic substitution (SNAr) of an activated phthalic anhydride derivative. In this approach, two equivalents of a halophthalic anhydride, typically 4-chlorophthalic anhydride, are condensed with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S). scispace.comchemdad.com The reaction involves the displacement of the chloride leaving groups by the sulfide ion, forming the stable thioether bridge between the two phthalic acid moieties. justia.com

This reaction is generally carried out in a high-boiling polar aprotic solvent, which is necessary to facilitate the dissolution of the reactants and to achieve the high temperatures required for the substitution to proceed effectively. The resulting product is the tetracarboxylate salt, which is then acidified to produce 4,4'-thiodiphthalic acid. The final step is the cyclodehydration of the tetracarboxylic acid to yield the target dianhydride, 4,4'-Thiodiphthalic anhydride. While direct data for TDPA is sparse in public literature, the conditions are analogous to the well-documented synthesis of 4,4'-oxydiphthalic anhydride (ODPA). basf.com

Table 1: Representative Conditions for Phthalic Anhydride-Based Condensation (Based on analogous reactions for ODPA and general SNAr principles)

ParameterConditionPurpose
Starting Material 4-Chlorophthalic anhydrideProvides the phthalic anhydride moiety with a leaving group.
Sulfur Source Sodium Sulfide (Na₂S)Acts as the nucleophile to form the thioether bridge.
Solvent N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)High-boiling polar aprotic solvent to facilitate reaction.
Temperature 150 - 220 °CProvides energy to overcome the activation barrier for SNAr.
Final Step Acidification & DehydrationConverts the intermediate salt to the final dianhydride.

An alternative condensation strategy involves the Ullmann condensation, which uses a copper catalyst to couple an aryl halide with a thiol. organic-chemistry.orgrsc.org This method, while effective, often requires stoichiometric amounts of copper and high temperatures. organic-chemistry.org

An alternative strategy involves forming the central diphenyl sulfide core first, followed by the creation of the carboxylic acid groups and subsequent dehydration. This multi-step approach begins with precursors like 4,4'-dimethyldiphenyl sulfide or 4,4'-dinitrodiphenyl sulfide.

If starting with 4,4'-dimethyldiphenyl sulfide, the process involves the strong oxidation of the two methyl groups to form carboxylic acid groups. chemdad.com Potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are required for this transformation. chemdad.com The resulting 4,4'-thiodiphthalic acid is then subjected to dehydration to form the anhydride.

The general steps are:

Core Synthesis : Preparation of a diphenyl sulfide molecule with oxidizable substituents (e.g., methyl groups) at the 4 and 4' positions.

Oxidation : Conversion of the alkyl side chains into carboxylic acid groups using strong oxidizing agents. google.com This step forms 4,4'-thiodiphthalic acid.

Dehydration : The final step is the cyclodehydration of the tetracarboxylic acid. This is commonly achieved by heating the acid, often in the presence of a dehydrating agent like acetic anhydride, to remove two molecules of water and form the two anhydride rings. chemicalbook.comrsc.org

High-temperature sulfurization generally refers to processes where elemental sulfur is reacted with organic precursors at elevated temperatures to form sulfur-containing materials. For instance, this technique is used to create sulfurized polyacrylonitrile (B21495) (SPAN), where short sulfur chains are covalently bonded to a polymer backbone at temperatures between 300 and 600 °C. core.ac.uk

However, this method is not typically employed for the precise synthesis of a well-defined molecular monomer like this compound. The high temperatures and reactive nature of elemental sulfur often lead to a mixture of products and polysulfide linkages of varying lengths, rather than the clean formation of a single thioether bond. Therefore, this technique is more suitable for producing bulk polymeric materials rather than pure, well-defined monomers.

Thiol Addition and Dehydration Approaches

Novel Synthetic Route Development

Research into novel synthetic routes for dianhydride monomers is often driven by the need to create next-generation polyimides with enhanced properties such as improved solubility, higher thermal stability, or specific optical and electronic characteristics. chemicalbook.comresearchgate.net While specific novel routes for TDPA are not prominently featured in recent literature, general trends in monomer synthesis can be applied.

These trends include:

Introduction of Complex Moieties : Synthesizing dianhydrides that incorporate bulky, non-coplanar, or flexible structures to disrupt polymer chain packing, thereby improving solubility without sacrificing thermal performance. chemicalbook.commdpi.com

Functional Group Integration : Designing monomers with specific functional groups to impart desired properties, such as fluorescence or high refractive index. researchgate.net

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, including aromatic dianhydrides. Key areas of focus include the use of less hazardous solvents, reduction of waste, and development of catalytic processes.

Solvent Selection : Traditional syntheses of TDPA and related dianhydrides often use high-boiling, toxic polar aprotic solvents like DMF or NMP. researchgate.net A greener approach, demonstrated in the synthesis of other polyimides and thioethers, involves using water as a reaction medium, sometimes under hydrothermal conditions. researchgate.netzbaqchem.com This drastically reduces the environmental impact of the process.

Atom Economy : Evaluating pathways based on their atom economy is crucial. Routes that involve protective groups or generate significant stoichiometric byproducts are less desirable.

Alternative Reagents : Replacing hazardous reagents is a key goal. For example, developing syntheses that avoid the use of chromic acid for oxidation or finding alternatives to high-boiling phenolic solvents are areas of active research. researchgate.net

Catalytic Systems in Anhydride Formation

Catalysis plays a vital role in several stages of TDPA synthesis, from the formation of the thioether bond to the final dehydration step.

Catalysis in Thioether Bond Formation : While the SNAr reaction between 4-chlorophthalic anhydride and sodium sulfide does not typically require a catalyst, alternative C-S coupling methods like the Ullmann condensation rely on copper catalysts to proceed. organic-chemistry.org Modern developments in cross-coupling reactions offer palladium or nickel catalysts, which can operate under milder conditions, though these are more common for C-C or C-N bond formation.

Catalysis in Anhydride Formation : The final step, the cyclodehydration of 4,4'-thiodiphthalic acid to the dianhydride, can be accelerated using catalysts. While thermal dehydration is possible, it often requires high temperatures. chemicalbook.com Chemical dehydration using acetic anhydride is a common laboratory and industrial method. Acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins, can also be employed to facilitate the ring-closing reaction under milder conditions.

Table 2: Catalytic Systems in Anhydride Synthesis

Reaction StageCatalyst TypeExample(s)Function
Thioether Formation Transition MetalCopper (Cu) powder or saltsCatalyzes Ullmann-type C-S coupling reactions.
Anhydride Formation Dehydrating AgentAcetic AnhydrideActs as both solvent and water scavenger.
Anhydride Formation Acid Catalystp-Toluenesulfonic acid, Sulfuric acidProtonates carbonyl oxygen to facilitate nucleophilic attack and ring closure.
Oxidation (Precursor) Oxidation CatalystVanadium Pentoxide (V₂O₅)Used in the oxidation of xylenes (B1142099) to phthalic acids (analogous precursor oxidation). organic-chemistry.org

Reactivity and Derivatization Studies of 4,4 Thiodiphthalic Anhydride

Fundamental Reaction Mechanisms

The reactivity of the anhydride (B1165640) functional groups in 4,4'-Thiodiphthalic anhydride is analogous to that of other acid anhydrides, proceeding through well-established reaction pathways. libretexts.orguobasrah.edu.iq

The cornerstone of this compound's reactivity is the nucleophilic acyl substitution mechanism. chemistrytalk.orgmasterorganicchemistry.com This reaction is not a direct, one-step displacement like an SN2 reaction, but rather a two-step process known as addition-elimination. masterorganicchemistry.com

The general mechanism proceeds as follows:

Nucleophilic Attack (Addition): A nucleophile attacks one of the electrophilic carbonyl carbons of an anhydride group. This leads to the breaking of the carbon-oxygen π-bond and the formation of a transient, sp3-hybridized tetrahedral intermediate. byjus.comyoutube.com

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen π-bond is reformed, and in the process, a carboxylate group is expelled as a leaving group. masterorganicchemistry.comossila.com This step regenerates the carbonyl and results in the substitution product. byjus.com

This pathway is common whether the nucleophile is neutral (e.g., water, alcohol, amine) or negatively charged. byjus.comyoutube.com In the case of this compound, this reaction can occur at either of the two independent anhydride moieties. The thioether linkage is generally stable and does not participate directly in the substitution reaction, but its electron-donating nature can influence the reactivity of the aromatic rings.

Hydrolysis is a specific example of nucleophilic acyl substitution where water acts as the nucleophile. When this compound is treated with water, particularly with heating, the anhydride rings are cleaved. libretexts.orgwikipedia.org The reaction involves the attack of a water molecule on a carbonyl carbon, leading to the opening of the five-membered anhydride ring. This process occurs on both anhydride units of the molecule, ultimately yielding the corresponding tetracarboxylic acid, 4,4'-thiodiphthalic acid. wikipedia.orgresearchgate.net

C16H6O6S + 2 H2O → C16H10O8S (this compound) + (Water) → (4,4'-Thiodiphthalic acid)

This hydrolysis is generally not a readily reversible process. However, like ortho-phthalic acid, the resulting 4,4'-thiodiphthalic acid can be dehydrated back to the anhydride by heating at high temperatures to eliminate water. wikipedia.org

Nucleophilic Acyl Substitution Pathways

Formation of Key Derivatives

The ability of this compound to react with a variety of nucleophiles makes it a versatile building block for synthesizing a range of derivatives. mdpi.com

The reaction of this compound with alcohols, a process known as alcoholysis, yields thiodiphthalate esters. libretexts.org This reaction also follows the nucleophilic acyl substitution pathway. uobasrah.edu.iq The process begins with the alcohol attacking an anhydride group, leading to a ring-opened monoester dicarboxylic acid. wikipedia.org

C16H6O6S + 2 ROH → C16H8O6(COOR)2(COOH)2 (representative structure)

Further esterification of the remaining carboxylic acid groups can be achieved, often requiring more forcing conditions and the removal of water, to produce the corresponding tetraester. wikipedia.org The reaction with various alcohols can produce a diverse family of esters.

Table 1: Illustrative Nucleophilic Reactions of this compound

Nucleophile (Reagent)Reaction TypeIntermediate ProductFinal Product (Derivative)
Water (H₂O)Hydrolysis-4,4'-Thiodiphthalic acid
Alcohol (R-OH)AlcoholysisDiester dicarboxylic acidThiodiphthalate tetraester
Amine (R-NH₂)AminolysisDiamic acidDiimide
Diamine (H₂N-R-NH₂)PolycondensationPoly(amic acid)Polyimide
Thiol (R-SH)ThioalcoholysisDithioester dicarboxylic acidThiodiphthalate tetrathioester

Aminolysis, the reaction with ammonia (B1221849) or amines, is one of the most significant reactions of this compound, as it forms the basis for the synthesis of high-performance polyimides. nasa.gov When reacted with a primary amine, the nucleophilic amine attacks the anhydride carbonyl, leading to a ring-opened product containing both an amide and a carboxylic acid functional group, known as an amic acid. libretexts.orgyoutube.com This intermediate can then undergo cyclodehydration, usually upon heating, to form a stable five-membered imide ring. youtube.com

When a diamine is used as the nucleophile, this reaction occurs at both ends of the diamine and with both anhydride units of the TDPA molecule. This results in a polycondensation reaction, first forming a soluble poly(amic acid) polymer. Subsequent thermal or chemical imidization converts the poly(amic acid) into a robust, thermally stable polyimide. nasa.gov Research has documented the use of various aromatic diamines for this purpose. nasa.gov

Table 2: Examples of Diamines Used in Polyimide Synthesis with Dianhydrides

Diamine NameAbbreviationResulting Polymer ClassReference
4,4'-DiaminodiphenylsulfoneDDSPolyimidesulfone nasa.gov
4,4'-Oxydianiline (B41483)ODAPolyetherimide nasa.gov
4,4'-ThiodianilineTDAPolythioetherimide nasa.gov

Analogous to alcohols, sulfur-containing nucleophiles such as thiols (mercaptans) can react with this compound. Thiols are known to be excellent nucleophiles, often more so than their alcohol counterparts. libretexts.orgmsu.edu The reaction of a thiol (R-SH) with the anhydride group proceeds via nucleophilic acyl substitution to open the ring and form a thioester and a carboxylic acid. This reaction would produce a dithioester dicarboxylic acid derivative. Further reaction could potentially lead to a tetrathioester under appropriate conditions.

While specific studies on the reaction of this compound with simple thiols are not widely documented in the provided sources, the reactivity of similar anhydrides with sulfur nucleophiles has been explored. For instance, studies on 4,5-dichlorophthalic anhydride with thiosemicarbazide (B42300) demonstrate the susceptibility of the anhydride ring to attack by sulfur-containing compounds. mdpi.com This suggests that this compound would readily react with various sulfur nucleophiles to create sulfur-containing derivatives. libretexts.org

Thiodiphthalamides from Aminolysis

Advanced Derivatization for Functionalization

The functionalization of polymers derived from this compound is a critical area of research aimed at tailoring material properties for specific applications. Advanced derivatization typically involves the strategic incorporation of functional groups either by using co-monomers that already contain the desired functionality or by post-polymerization modification.

One of the primary methods for derivatization is the copolymerization of this compound with other dianhydrides or with functional diamines. This approach allows for the precise tuning of the final polymer's characteristics. For instance, incorporating flexible ether or thioether linkages through the diamine component can enhance the solubility and lower the glass transition temperature of the resulting polythioetherimides. titech.ac.jp Similarly, the introduction of fluorine-containing groups, such as the hexafluoroisopropylidene (6F) group, via a co-dianhydride like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), can improve optical transparency, solubility, and dielectric properties while reducing moisture absorption. scielo.br

Another advanced strategy involves synthesizing polymers with reactive pendant groups that can undergo subsequent chemical transformations. For example, by using a diamine containing a hydroxyl group, such as 3,3'-dihydroxybenzidine (B1664586) (HAB), polyimides with pendant -OH groups can be prepared. mdpi.comnih.gov These hydroxyl groups serve as reactive sites for further functionalization, such as through esterification or the Mitsunobu reaction, to attach various side chains, including photoactive chromophores. mdpi.comnih.gov A similar concept involves using succinic anhydride to react with hydroxyl-functionalized polymers, introducing carboxylic acid groups that can then be used to couple with amine-containing molecules, including biomolecules, via standard carbodiimide (B86325) chemistry. nih.gov

The table below summarizes common strategies for derivatizing polymers, which are applicable to systems based on this compound.

Table 1: Strategies for Advanced Derivatization of Aromatic Dianhydride-Based Polymers

Derivatization StrategyMethodResulting Functional GroupImpact on Polymer Properties
Copolymerization Use of a functional co-dianhydride (e.g., 6FDA)Fluoroalkyl groups (-CF3)Enhanced solubility, optical transparency, lower dielectric constant scielo.br
Use of a functional diamine (e.g., with ether/thioether links)Flexible linkages (-O-, -S-)Improved processability, lower glass transition temperature titech.ac.jp
Pendant Group Modification Polymerization with a hydroxyl-containing diamine (e.g., HAB)Hydroxyl (-OH)Provides sites for post-polymerization modification, improves adhesion mdpi.comnih.gov
Post-Polymerization Reaction Reaction of a hydroxyl-functionalized polymer with succinic anhydrideCarboxylic Acid (-COOH)Enables coupling with amines, biomolecules; alters hydrophilicity nih.gov

These derivatization techniques transform standard polymers into functional materials with tailored properties suitable for advanced applications in electronics, aerospace, and biomedical fields.

Reaction Kinetics and Thermodynamics

The reaction kinetics and thermodynamics of this compound are predominantly studied in the context of its polymerization, most commonly with aromatic diamines to form polyimides. This process is typically a two-step reaction. The first step is the formation of a poly(amic acid) (PAA) at low temperatures, which is followed by a second step of cyclodehydration (imidization) at higher temperatures to form the final polyimide. sci-hub.se

Reaction Kinetics:

Kinetic studies on analogous systems provide insight into the expected behavior. For example, the chemical imidization of a poly(amic acid) from 1,2,4,5-cyclohexanetetracarboxylic dianhydride (HPMDA) and 4,4'-diaminodiphenylmethane (DDPM) was studied at various temperatures. The activation energies for the initial fast and subsequent slow imidization steps were determined to be relatively low, indicating a high reaction propensity once the activation barrier is overcome.

Table 2: Illustrative Kinetic Data for Polyimide Formation

Polymer SystemImidization StageTemperature (°C)Activation Energy (kJ/mol)
HPMDA-DDPMInitial, Rapid40 - 1604.3 sci-hub.se
HPMDA-DDPMSubsequent, Slower40 - 1604.8 sci-hub.se

The rate of imidization is significantly influenced by the reactivity of the dianhydride, the basicity of the diamine, the solvent used, and the reaction temperature. scielo.br Aromatic dianhydrides like this compound are generally less electrophilic than their aliphatic counterparts, which affects the initial PAA formation rate. sci-hub.se

Thermodynamics:

The polymerization of cyclic or difunctional monomers like this compound is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). ossila.com

Enthalpy (ΔH): Polycondensation reactions involving anhydrides are typically exothermic (negative ΔH). This is because the formation of stable imide and ester bonds is energetically favorable compared to the breaking of the anhydride C-O-C bond. ossila.com

Entropy (ΔS): Polymerization leads to a decrease in the randomness of the system as small monomer molecules are linked into large polymer chains, resulting in a negative entropy change (negative ΔS). ossila.com

Since both ΔH and ΔS are negative, the spontaneity of the polymerization (a negative ΔG) is temperature-dependent. At lower temperatures, the favorable enthalpy term (ΔH) dominates, driving the reaction forward. However, at very high temperatures, the unfavorable entropy term (-TΔS) can become significant, potentially leading to depolymerization. For most aromatic polyimide systems, the ceiling temperature (the temperature at which the rate of polymerization equals the rate of depolymerization) is very high, allowing for polymerization to proceed to high conversion under typical processing conditions. wiley-vch.de

Table 3: General Thermodynamic Parameters for Polycondensation

Thermodynamic ParameterSignRationaleImplication for Polymerization
Enthalpy (ΔH) NegativeFormation of stable chemical bonds is an exothermic process.Favorable for polymerization. ossila.com
Entropy (ΔS) NegativeMonomers joining into a polymer chain results in a more ordered system.Unfavorable for polymerization. ossila.com
Gibbs Free Energy (ΔG) Negative (at typical reaction temps)The favorable enthalpy change outweighs the unfavorable entropy change.The polymerization reaction is spontaneous. ossila.com

4,4 Thiodiphthalic Anhydride As a Monomer in Polymer Science

Polyimide Synthesis and Architecture

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu TDPA is primarily used as a monomer in the creation of polyimides, where its structure influences the final properties of the polymer.

The synthesis of polyimides from TDPA is achieved through polycondensation with various aromatic diamines. titech.ac.jp This reaction involves a nucleophilic attack by the amino groups of the diamine on the carbonyl carbons of the anhydride (B1165640) groups in TDPA. vt.edu The reactivity in this process is dependent on the electrophilicity of the dianhydride and the nucleophilicity of the diamine. vt.edu The selection of the aromatic diamine co-monomer is critical as its structure significantly affects the properties of the resulting polyimide, such as solubility, thermal characteristics, and chain packing. vt.edu

The most common method for synthesizing polyimides from TDPA and aromatic diamines is a two-step process. titech.ac.jpvt.edu

Step 1: Poly(amic acid) Formation: The reaction is first conducted at ambient temperatures in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc). titech.ac.jpvt.edu In this step, the diamine reacts with the dianhydride (TDPA) to form a soluble high-molecular-weight poly(amic acid) (PAA) precursor. vt.edutitech.ac.jp This PAA solution is typically viscous and can be processed, for instance, by being cast into films.

Step 2: Imidization: The poly(amic acid) precursor is then converted into the final polyimide through a cyclodehydration (imidization) reaction. This can be achieved by two primary methods:

Thermal Imidization: The PAA film or powder is heated at elevated temperatures, typically in a staged cycle up to 300°C, to drive off water and close the imide ring. vt.edu

Chemical Imidization: The PAA solution is treated with a dehydrating agent, often a mixture of a carboxylic acid anhydride (like acetic anhydride) and a tertiary amine catalyst (like pyridine), at room temperature. vt.edu

This two-step method is advantageous because the soluble PAA precursor allows for easier processing before conversion to the final, often insoluble and intractable, polyimide. vt.edu

Controlling the molecular weight and degree of polymerization is essential for tailoring the processing characteristics and final properties of polyimides. A common and effective technique is the use of stoichiometric offsets combined with end-capping agents. nasa.gov

In this method, the molar ratio of the dianhydride (TDPA) and diamine monomers is deliberately imbalanced. For example, a slight excess of the dianhydride is used. This creates reactive anhydride-terminated chains of a calculated molecular weight. These chains are then "end-capped" by reacting them with a monofunctional amine. nasa.gov Alternatively, an excess of the diamine monomer can be used, followed by end-capping with a monofunctional anhydride like phthalic anhydride. This process terminates the polymer chain growth, providing control over the final molecular weight and improving the melt stability and processability of the resulting polyimide. nasa.gov

TDPA and its derivatives are key monomers for synthesizing polythioetherimides (PTEIs), a subclass of polyimides where additional thioether linkages are present in the polymer backbone. These linkages enhance properties such as refractive index and processability.

A series of PTEIs can be prepared from a thioether-containing dianhydride like 4,4'-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride (3SDEA) and various aromatic diamines using the two-step polycondensation method via their soluble poly(amic acid) precursors. titech.ac.jp Research has shown that this route can produce high-molecular-weight polymers, as indicated by their inherent viscosities, which are capable of forming flexible and tough films. titech.ac.jp The properties of these PTEIs, such as solubility and thermal stability, are directly influenced by the structure of the diamine used in the polymerization.

Table 1: Properties of Polythioetherimides (PTEIs) Derived from 3SDEA and Various Aromatic Diamines titech.ac.jp
Polymer IDAromatic Diamine UsedInherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C in N2)Solubility in NMP at Room Temp.
PI-11-(4'-aminophenoxy)-4-(4"-aminophenylenesulfanyl)benzene (OSDA)1.02191493Partially Soluble
PI-21,3-Bis(4-aminophenoxy)benzene (134APB)0.98172482Insoluble
PI-31,3-Bis(3-aminophenoxy)benzene (133APB)1.12155480Soluble

The final morphology of a polyimide—whether it is amorphous or semicrystalline—is largely determined by the chemical structure of its repeating unit, particularly the flexibility and geometry of the monomers. xometry.commdpi.com

Amorphous Polymers: These have a disordered, random arrangement of polymer chains. xometry.com The introduction of flexible linkages (like thioether or ether groups), bulky side groups, or "kinked" monomers that disrupt chain packing leads to amorphous structures. titech.ac.jplaserfocusworld.com Amorphous polyimides are generally characterized by good solubility and optical transparency but soften over a broad range above their glass transition temperature (Tg). xometry.com Many polyimides derived from TDPA are amorphous, especially when paired with diamines that have flexible or asymmetrical structures. titech.ac.jp

Semicrystalline Polymers: These polymers have regions where the chains are packed in a highly ordered, crystalline lattice, interspersed with amorphous regions. xometry.com Rigid, linear, and symmetrical monomer structures promote the close packing required for crystallization. laserfocusworld.com Semicrystalline polymers exhibit a distinct melting temperature (Tm) and generally offer superior solvent resistance and better mechanical properties at temperatures above their Tg compared to their amorphous counterparts. mdpi.com In studies with TDPA-related dianhydrides, certain diamines, particularly those with meta-substituted linkages, have been shown to induce a degree of crystallinity in the resulting polythioetherimide, leading to more brittle and opaque films compared to their amorphous analogues. titech.ac.jp

Synthesis of Polythioetherimides

Exploration in Other Polymer Systems

While TDPA is predominantly used in polyimide synthesis, the reactivity of the anhydride group allows for its potential exploration in other polymer systems. Anhydrides can participate in different types of polymerization reactions beyond polycondensation with amines.

One such area is in selective ring-opening copolymerization. Research has demonstrated that catalysts, such as nano-sized zinc glutarate, can facilitate the selective copolymerization of mixed monomers, including a phthalic anhydride, an epoxide (like propylene (B89431) oxide), and a lactide. mdpi.com In these systems, the catalyst can first mediate the ring-opening copolymerization of the anhydride and the epoxide. mdpi.comresearchgate.net Once one of the monomers is consumed, the catalyst can then switch to mediate the ring-opening polymerization of the third monomer, like a lactide, to form block copolymers. mdpi.com This advanced synthesis strategy allows for the creation of complex polymer architectures, such as multiblock polyesters, in a one-step process. researchgate.net This indicates that a monomer like TDPA could theoretically be used to create novel polyester (B1180765) or polyether block copolymers, expanding its utility beyond the realm of polyimides.

Structure-Property Relationships in Derived Polymers

The isomeric configuration of the monomers used in polymerization significantly impacts the properties of the resulting polymers. For instance, the use of asymmetrical dianhydrides can lead to polyimides with altered physical characteristics compared to those synthesized from symmetrical monomers. This is because the arrangement of the functional groups affects the packing of the polymer chains and the intermolecular forces.

The thioether (-S-) linkage in the backbone of polymers derived from 4,4'-thiodiphthalic anhydride is a defining feature that profoundly influences their properties. This flexible linkage enhances the processability of the resulting polymers. titech.ac.jpnih.gov The presence of these sulfur-containing moieties can also contribute to improved adhesion and specific thermal behaviors. titech.ac.jpresearchgate.net For example, polythioetherimides (PTEIs) containing multiple thioether linkages have been shown to exhibit lower glass transition temperatures compared to commercial polyetherimides, a direct consequence of the increased flexibility imparted by the thioether bonds. titech.ac.jp

The solubility of polymers is a critical factor for their processing and application. The incorporation of this compound and other flexible or bulky monomers can enhance the solubility of otherwise intractable polyimides. The presence of flexible ether and thioether linkages, as well as bulky side groups, can disrupt the close packing of polymer chains, thereby allowing solvent molecules to penetrate and dissolve the polymer. nih.govacs.org For example, certain polyimides containing thioether linkages have demonstrated good solubility in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP), N,N-dimethylacetamide (DMAc), and even less polar solvents like tetrahydrofuran (B95107) (THF) at room temperature. nih.govresearchgate.net The solubility can be tailored by adjusting the polymer's chemical structure, such as by introducing different diamines or by copolymerization. e3s-conferences.org

Table 1: Solubility of Polyimides Derived from Thioether-Containing Monomers

Polymer NMP DMAc THF Other Solvents
PI-3 (3SDEA-133APB) Soluble --- --- Soluble in sulfuric acid
BPADA-based polyimides Soluble Soluble Soluble Soluble in DMSO

Data sourced from multiple studies. titech.ac.jpnih.gov

The mechanical integrity of polymer films is crucial for their use in demanding applications. Polymers derived from this compound can be formulated to produce flexible and robust films. nih.gov The mechanical properties, such as tensile strength and elongation at break, are influenced by factors like the polymer's molecular weight, the rigidity of the polymer backbone, and the processing conditions. nih.govmdpi.com For instance, the introduction of flexible linkages, like ether bonds, can enhance the toughness and elongation at break of polyimide films. nih.govnih.gov In some cases, tensile strengths can reach up to 194.71 MPa with an elongation of 130.13%. nih.gov

Table 2: Mechanical Properties of Selected Polyimide Films

Polyimide System Tensile Strength (MPa) Elongation at Break (%)
CPI-4 (ether-containing) 135.3 8.3
Film from ether-linked diamine 194.71 130.13
BPADA-based polyimide --- 155

Polymers based on this compound generally exhibit good thermal stability, a hallmark of polyimides. titech.ac.jpresearchgate.net The thermal stability is often evaluated by thermogravimetric analysis (TGA), which determines the temperature at which the polymer starts to decompose. Polythioetherimides, for instance, have shown 5% weight loss temperatures exceeding 480°C in both nitrogen and air atmospheres. titech.ac.jp

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is a critical parameter for determining the upper service temperature of a polymer. The Tg of these polymers is highly dependent on the flexibility of the polymer chain. The presence of thioether linkages tends to lower the Tg due to increased segmental mobility. titech.ac.jp For example, polythioetherimides have exhibited Tg values in the range of 155–191°C. titech.ac.jp In contrast, more rigid polyimide structures can have much higher Tg values, sometimes exceeding 300°C. mdpi.com

Table 3: Thermal Properties of Various Polyimides

Polymer System Glass Transition Temperature (Tg) (°C) 5% Weight Loss Temperature (°C)
Polythioetherimides (PTEIs) 155–191 > 480
Polyimides with thiazole (B1198619) units 194–244 > 300
BTDA-PI 276 ---
BPDA-PI 290 ---

Data sourced from multiple scientific publications. titech.ac.jpresearchgate.netmdpi.com

Mechanical Properties of Polymer Films

Polymer Processing Considerations

The processing of polymers derived from this compound is largely dictated by their solubility and thermal properties. The enhanced solubility of many of these polyimides in organic solvents allows for solution-based processing techniques. nih.govvt.edu

A common method for producing polyimide films is the two-step synthesis. mdpi.comvt.edu This involves the initial formation of a soluble poly(amic acid) (PAA) precursor by reacting the dianhydride and diamine in a polar aprotic solvent. vt.edu This PAA solution can then be cast onto a substrate, followed by thermal or chemical imidization to form the final polyimide film. mdpi.comvt.edu

For soluble polyimides, a one-step high-temperature solution polymerization can also be employed. vt.edu In this method, the polymerization and imidization occur concurrently in a high-boiling solvent. vt.edu

The processability of some polyimides allows for their use in applications requiring melt processing, such as injection molding and extrusion, particularly for those with lower glass transition temperatures and melt viscosities. e3s-conferences.org The choice of processing method ultimately depends on the specific polymer's properties and the desired final product form, whether it be a film, coating, or molded part. google.com

Melt Processability of Oligomers and Polymers

The melt processability of polyimides is a critical factor for their application in areas requiring complex shaping and forming, such as in aerospace and microelectronics. Generally, aromatic polyimides are difficult to process in the melt due to their high melting points and rigid chain structures. faa.gov To enhance melt processability, the polymer structure can be modified to increase chain flexibility or to disrupt chain packing, thereby lowering the melt viscosity and processing temperature.

Research on copolythioetherimides derived from isomers of thiodiphthalic anhydride (TDPA) and 4,4'-oxydianiline (B41483) (ODA) has provided insights into the melt processability of these materials. A study investigated the solubility, thermal properties, mechanical properties, and melt processability of these copolymers. The findings from this research indicate a path for designing high-performance, melt-processable polyimides. scispace.com The properties of these copolymers were compared with the corresponding homopolyimides to understand the effects of the TDPA isomer composition and molecular structure. scispace.com

The introduction of flexible thioether groups from the TDPA monomer can enhance the processability of polyimides. However, achieving a balance between improved processability and maintaining excellent thermal and mechanical properties is a key challenge. For instance, while some structural modifications can improve solubility in organic solvents, they might not necessarily lead to a crystalline structure when the polymer is heated above its glass transition temperature. science.gov

The table below summarizes the properties of copolythioetherimides, illustrating the influence of monomer composition on key characteristics relevant to processability.

Copolymer CompositionSolubilityGlass Transition Temperature (Tg)Melt Processability
Homopolyimide from TDPA isomer 1 + ODALimitedHighDifficult
Copolymer from TDPA isomers + ODAImprovedModerateEnhanced

This table is illustrative, based on findings that copolymerization of TDPA isomers can enhance solubility and melt processability compared to the corresponding homopolymers. scispace.com

Process Parameters and Their Influence on Polymer Properties

The properties of polymers derived from this compound are significantly influenced by the processing parameters employed during their fabrication. Key parameters include the curing temperature and the molecular weight of the polymer, which can be controlled during synthesis.

Thermal treatment, or curing, is a critical step in the formation of polyimide materials, particularly when processing from a poly(amic acid) precursor. The curing temperature has a profound effect on the degree of imidization and the final properties of the polymer. Studies on various polyimide systems have shown that thermal treatment at temperatures in the range of 250-300°C can lead to the formation of interchain crosslinks. oatext.com This crosslinking can result in a decrease in the solubility of the polymer. oatext.com The intensity of these thermally stimulated reactions depends on the conditions of the curing process. oatext.com For instance, the duration of the thermal treatment at a specific temperature can significantly affect the extent of crosslinking and thus the material's properties. oatext.com

The influence of curing temperature on the mechanical properties of polyimide films is substantial. As the curing temperature is varied, properties such as tensile strength, tensile modulus, and elongation at break can change significantly. This is due to changes in the polymer's molecular structure, such as the degree of imidization and the potential for crosslinking or degradation at higher temperatures. mdpi.com

The molecular weight of the polymer is another crucial parameter that affects its properties. For polyimides, controlling the molecular weight is a strategy to balance processability with mechanical performance. Lower molecular weight oligomers generally exhibit lower melt viscosities, which is desirable for processing techniques like resin transfer molding. However, a lower molecular weight can sometimes compromise the final mechanical properties of the cured polymer. Conversely, higher molecular weight polymers tend to have better mechanical strength but can be more difficult to process due to their high melt viscosity. faa.gov

The following table demonstrates the typical influence of curing temperature on the mechanical properties of a polyimide system, based on data for polyimides derived from 4,4'–diaminodiphenyl ether and various dianhydrides.

Polyimide SystemCuring Temperature (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
BTDA-PI276 (Tg)114.193.233.58
BPDA-PI290 (Tg)--
Generated code

Data is representative of polyimides based on 4,4'-oxydianiline (ODA) and different dianhydrides (BTDA, BPDA, PMDA), showing how the structure and thermal properties (Tg, which relates to curing) affect mechanical performance. mdpi.com Similar trends would be expected for TDPA-based polyimides.

Advanced Materials Applications Derived from 4,4 Thiodiphthalic Anhydride

High-Performance Polymer Applications

TDPA is a crucial intermediate primarily for the production of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. lookchem.com The synthesis typically involves a two-step process starting with the reaction of TDPA with an aromatic diamine to form a soluble poly(amic acid) precursor. core.ac.uk This precursor is then converted, either through thermal or chemical means, into the final, insoluble, and intractable polyimide. core.ac.uk The properties of the resulting polyimide can be tailored by the choice of the diamine co-monomer.

Polyimides derived from 4,4'-Thiodiphthalic anhydride (B1165640) are key components in materials designed for the aerospace and aeronautical industry. lookchem.comnasa.gov These applications demand materials that are lightweight yet possess high strength and, most critically, can maintain their structural integrity at extreme temperatures. core.ac.uk Polyimides based on TDPA are used to create fiber-reinforced composites, such as carbon fiber composites, which are utilized in components for jet engines and missiles that experience high operational temperatures. nasa.gov

The exceptional thermal stability is a direct result of the aromatic backbone of the polyimide. The incorporation of the thioether linkage from TDPA contributes to a polymer chain with a degree of flexibility, which can improve processing characteristics without significantly compromising thermal performance. These materials are noted for their excellent thermal and electrical insulation properties, which are critical for protecting sensitive aerospace components. lookchem.com

Table 1: Illustrative Properties of High-Performance Polyimides Note: This table presents typical property ranges for high-performance polyimides analogous to those derived from TDPA, as specific data for a single TDPA-based polymer varies with the co-monomer used.

Property Value Range Significance in Aerospace
Glass Transition Temperature (Tg) 250 - >300 °C kpi.uavt.edu Defines the upper temperature limit for structural applications.
Decomposition Temperature (Td) >450 °C kpi.uatitech.ac.jp Indicates high thermal stability and resistance to degradation at elevated temperatures.
Tensile Modulus 2.1 - 3.5 GPa kpi.ua Measures the material's stiffness and resistance to deformation under load.

| Electrical Insulation | Excellent lookchem.com | Essential for preventing electrical interference and short-circuiting in avionic systems. |

In the field of opto-electronics, materials with a high refractive index (RI) are essential for manufacturing components like advanced lenses, optical films, and coatings for displays. ossila.com The chemical structure of 4,4'-Thiodiphthalic anhydride makes it a promising candidate for synthesizing polymers with such optical properties. It is a known principle in polymer chemistry that the incorporation of sulfur atoms into a polymer's structure increases its refractive index due to sulfur's high atomic refractivity.

Research on polythioetherimides (PTEIs), which are structurally similar to polyimides made from TDPA, shows that polymers containing thioether linkages can achieve high refractive indices, with values reported as high as 1.76. titech.ac.jp While many standard polyimides are colored, the structure of TDPA can be combined with specific diamines to create polymers with high transparency in the visible light spectrum, a necessary property for many optical applications. mdpi.comnih.gov Therefore, TDPA is investigated as a monomer for creating high-RI polymers that combine optical performance with the inherent thermal stability and mechanical strength of polyimides.

Table 2: Optical Properties of Thioether-Containing and Other Polyimides

Polymer Type Refractive Index (n) Transmittance (at 500 nm) Key Structural Feature
Polythioetherimide (PTEI) ~1.76 titech.ac.jp Varies Multiple thioether (-S-) linkages titech.ac.jp
6FDA-based Polyimide ~1.58 researchgate.net >80% nih.gov Fluorine groups (-CF3) researchgate.net

| PMDA-based Polyimide | ~1.74 researchgate.net | Lower | Rigid aromatic structure researchgate.net |

While many polyimides are thermoplastics, this compound can also be used to create thermoset polyimides. googleapis.com Thermosets are polymers that are cured into a rigid, three-dimensional crosslinked network, making them insoluble and infusible. This process results in materials with superior thermal stability and chemical resistance compared to their thermoplastic counterparts.

The synthesis involves creating reactive polyimide oligomers from TDPA and a suitable diamine. These oligomers are often designed with reactive end-caps that can undergo a crosslinking reaction upon heating. core.ac.uk The oligomers remain soluble and processable, allowing them to be shaped or applied as a coating before the final curing step, which typically occurs at high temperatures (e.g., 350-400 °C). vt.edu The resulting crosslinked thermoset polyimide films exhibit very high glass transition temperatures (often exceeding 300 °C) and excellent stability, making them suitable for demanding microelectronics packaging and high-temperature structural applications. vt.edu

Opto-Electronic Materials Development

Precursor for Dyes and Pigments Research

Phthalic anhydride and its derivatives are fundamental building blocks in the dye and pigment industry. topfinechem.comaareydrugs.com They are used to synthesize a wide variety of colorants, including phthalocyanine (B1677752) and anthraquinone (B42736) dyes, through condensation reactions with various aromatic compounds. aareydrugs.comwikipedia.org

Although large-scale commercial use of this compound for this specific purpose is not widely documented, its chemical structure, being analogous to phthalic anhydride, makes it a molecule of interest for research in this area. Theoretically, TDPA can serve as a precursor for novel dyes and pigments. The presence of the thioether bridge is expected to act as an auxochrome, potentially modifying the chromophoric properties of the resulting dye molecule, such as its color, intensity, and lightfastness. Its reactivity allows it to undergo the same types of condensation reactions used to produce well-known dyes like phenolphthalein (B1677637) and quinizarin (B34044) from standard phthalic anhydride. wikipedia.org

Intermediates for Specialized Chemical Synthesis

The primary role of this compound is as a chemical intermediate, a molecule that is a stepping-stone in the synthesis of more complex products. fiveable.mepolynt.com Its most significant use is as a monomer for the synthesis of polyimides, as detailed previously. lookchem.com The core of its reactivity lies in its two cyclic anhydride functional groups.

These groups are susceptible to nucleophilic attack, most commonly by the amino groups of diamines. core.ac.uk This reaction opens the anhydride ring to form a carboxylic acid and an amide, the repeating unit of a poly(amic acid). core.ac.uk Beyond polymer synthesis, the reactive anhydride groups of TDPA can react with a wide range of other nucleophiles, such as alcohols, thiols, and thiosemicarbazides. wikipedia.orgmdpi.com This versatility allows TDPA to be used as an intermediate in the synthesis of various specialized organic molecules, not just polymers, for use in pharmaceuticals, agrochemicals, and other fine chemical applications. mdpi.comchemiis.com

Material Components for Controlled Release Systems

Controlled release systems are advanced formulations designed to deliver an active agent, such as a drug or pesticide, at a predetermined rate over a specific period. researchgate.net These systems often rely on a polymer matrix to encapsulate the active substance. mdpi.com The release of the agent is then governed by processes like diffusion through the polymer or degradation of the matrix itself. researchgate.net

While direct, widespread application of this compound in commercial controlled release systems is not established, its use in forming robust polyimide matrices makes it a candidate for research in this field. Polyimides are known for their excellent chemical inertness and stability, which are desirable qualities for a durable, non-reactive matrix material. lookchem.com A polyimide matrix synthesized from TDPA could be formulated into various forms, such as films or microparticles, to encapsulate an active compound. mdpi.com The release kinetics could potentially be tailored by adjusting the porosity and chemical structure of the polyimide network. The use of other anhydride monomers to create polymer backbones for drug delivery systems has been noted, suggesting a plausible, though less explored, application pathway for TDPA. mdpi.com

4,4 Thiodiphthalic Anhydride As a Synthetic Intermediate

Oxidation Reactions to Form Advanced Dianhydrides

4,4'-Thiodiphthalic anhydride (B1165640) serves as a versatile precursor for the synthesis of more complex dianhydrides through the oxidation of its central sulfur atom. This transformation is significant as it allows for the modification of the electronic and structural properties of the resulting monomers, which in turn influences the characteristics of the polymers derived from them. The oxidation of the thioether linkage to a sulfonyl group, for instance, enhances the thermal stability and alters the solubility of the corresponding polyimides.

Synthesis of Bis-(3,4-dicarboxyphenyl) sulfone dianhydride

A key transformation of 4,4'-Thiodiphthalic anhydride is its oxidation to Bis-(3,4-dicarboxyphenyl) sulfone dianhydride, a valuable monomer in the production of high-performance polymers. This conversion is typically achieved using a potent oxidizing agent such as peracetic acid.

The synthesis involves the reaction of this compound with a peracetic acid solution in a suitable solvent. In a typical procedure, the reaction is conducted in acetic acid. The this compound is dissolved in acetic acid, and a peracetic acid solution is added dropwise while maintaining the reaction temperature. The reaction mixture is then allowed to react for a specific duration to ensure complete oxidation of the thioether group to the sulfonyl group. Upon completion, the product, Bis-(3,4-dicarboxyphenyl) sulfone dianhydride, crystallizes from the solution and can be isolated by filtration, washed, and dried.

Detailed research findings have demonstrated the efficacy of this method. For instance, a 9% peracetic acid solution in acetic acid has been successfully employed for this oxidation. The reaction is maintained at 80°C for several hours to drive the conversion. Following the reaction, the mixture is cooled to facilitate the precipitation of the product. This process has been shown to produce Bis-(3,4-dicarboxyphenyl) sulfone dianhydride in high yield and purity. researchgate.net

Table 1: Synthesis of Bis-(3,4-dicarboxyphenyl) sulfone dianhydride

Reactant Reagent Solvent Temperature Reaction Time Yield Purity Reference
This compound 9% Peracetic acid solution Acetic acid 80°C 4 hours (dropwise addition) + 2 hours 91% 98.9% (by HPLC) researchgate.net

Pathways to Other Complex Organic Scaffolds

Beyond its role in the synthesis of sulfonyl-containing dianhydrides, this compound is a valuable intermediate for the construction of a variety of other complex organic scaffolds. Its anhydride functionalities provide reactive sites for the formation of new linkages, leading to the creation of diverse polymeric and heterocyclic structures.

The anhydride groups can readily undergo reactions with nucleophiles such as amines and alcohols. This reactivity is the foundation for its use in the synthesis of polymers like polyesters and poly(ester-imide)s. For example, the polycondensation of a dianhydride with a diol leads to the formation of a polyester (B1180765). While specific examples detailing the use of this compound in polyester synthesis are not extensively documented in readily available literature, the general reaction pathway is well-established for other dianhydrides. scielo.brresearchgate.netmdpi.commdpi.com Similarly, reaction with aminoalcohols can produce poly(ester-imide)s, which are polymers incorporating both ester and imide linkages. mdpi.comupc.edu

Furthermore, the anhydride rings can be opened by amines to form phthalamic acids. derpharmachemica.com These intermediates can then be cyclized to form imides, a cornerstone reaction in the synthesis of polyimides. This fundamental reactivity also opens pathways to a range of heterocyclic compounds. For instance, reactions of anhydrides with various nitrogen-containing nucleophiles can lead to the formation of different heterocyclic rings. uomus.edu.iqdoi.orgekb.eg While direct applications of this compound in the synthesis of discrete, complex heterocyclic scaffolds beyond its use in polymer chemistry are a more specialized area of research, its inherent reactivity makes it a plausible candidate for such transformations.

The versatility of this compound as a synthetic intermediate is evident in its ability to be transformed into a variety of more complex molecules. The thioether bridge can be oxidized to a sulfonyl group, and the anhydride functionalities provide a gateway to a wide array of polymers and potentially other intricate organic structures.

Characterization Methodologies in 4,4 Thiodiphthalic Anhydride Research

Spectroscopic Techniques for Anhydride (B1165640) and Derivatives

Spectroscopic methods are fundamental in confirming the chemical structure of 4,4'-Thiodiphthalic anhydride and its resulting polymers.

Fourier Transform Infrared (FTIR) Spectroscopy is widely used to verify the synthesis of polyimides and other derivatives. titech.ac.jpresearchgate.net The characteristic absorption bands of the imide ring, typically appearing around 1780 cm⁻¹ and 1720 cm⁻¹ (asymmetric and symmetric C=O stretching), and at approximately 1370 cm⁻¹ (C-N stretching), confirm successful imidization. mdpi.comresearchgate.net For instance, in the synthesis of polythioetherimides, FTIR is used to observe the disappearance of the amic acid precursor bands and the appearance of these characteristic imide peaks. titech.ac.jp Similarly, in the creation of polyimide-epoxy composites, FTIR confirms the structure of the reactive polyimide containing hydroxyl groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of protons and carbon atoms, respectively, allowing for unambiguous structural confirmation of the monomer and the repeating units in the polymer chain. titech.ac.jpmdpi.com In the study of polythioetherimides, ¹³C NMR was used to identify the various carbon signals in the polymer backbone, confirming the proposed structure. titech.ac.jp

Mass Spectrometry (MS) is employed to determine the molecular weight and confirm the identity of synthesized compounds. mdpi.com

The following table provides a summary of spectroscopic data for a representative polythioetherimide derived from 3SDEA and 133APB. titech.ac.jp

Spectroscopic Data for a Polythioetherimide
Technique Observed Peaks/Signals (ppm or cm⁻¹) and Interpretation
¹³C NMR (DMSO-d₆)158.2, 150.4, 146.4, 136.2, 132.3, 130.3, 121.6, 118.1, 117.8, 115.8, 115.6
Elemental AnalysisCalculated for C₁₈H₁₆N₂OS: C, 70.10%; H, 5.23%; N, 9.08%. Found: C, 69.96%; H, 5.41%; N, 9.02%

Chromatographic Analysis of Reactions and Products

Chromatographic techniques are essential for monitoring reaction progress, determining purity, and analyzing the molecular weight distribution of polymeric products.

High-Performance Liquid Chromatography (HPLC) can be utilized to analyze the purity of the this compound monomer and to track the progress of polymerization reactions by separating reactants, intermediates, and products. sielc.comamericanlaboratory.com Reverse-phase HPLC methods are often employed for the analysis of related phthalic anhydride derivatives. sielc.comnih.gov

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a critical tool for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers. rsc.orgmdpi.com This information is vital as it directly influences the mechanical and rheological properties of the final material.

A study on novel copoly(hydroxyimide)s based on 4,4'-oxydiphthalic anhydride utilized GPC to characterize the molar masses of the synthesized copolymers. mdpi.com

Thermal Analysis of Polymer Systems

Thermal analysis techniques are employed to evaluate the performance of polymers derived from this compound at elevated temperatures.

Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). researchgate.netnasa.govresearchgate.net The Tg is a critical parameter that defines the upper service temperature of amorphous polymers. For instance, polythioetherimides derived from 4,4'-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride exhibit glass transition temperatures in the range of 155–191°C. titech.ac.jp In some cases, multiple crystallization and melting behaviors can be observed, indicating complex polymer morphologies. nasa.gov

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). nsf.gov The onset of decomposition and the percentage of weight loss at specific temperatures are key indicators of a material's ability to withstand high temperatures.

Polyimides derived from this compound and its analogs generally exhibit excellent thermal stability. For example, polythioetherimide films have shown 5% weight loss temperatures exceeding 480°C in both nitrogen and air. titech.ac.jp Isothermal TGA (ITGA) can be used to evaluate long-term thermo-oxidative stability at specific temperatures, such as 300°C and 350°C in air. nasa.govnasa.gov

The table below summarizes the thermal properties of several polythioetherimides (PTEIs). titech.ac.jp

Polymer Tg (°C) (DSC) **5% Weight Loss Temp. (°C) (TGA in N₂) **5% Weight Loss Temp. (°C) (TGA in Air)
PI-1191499496
PI-2179501498
PI-3155495481
PI-4185506501

Rheological Studies of Polymer Melts

Rheology is the study of the flow and deformation of matter. biointerfaceresearch.com For polymers, rheological studies are crucial for understanding their processability, particularly in the molten state. biointerfaceresearch.commdpi.com Techniques like oscillatory rheometry are used to measure viscoelastic properties such as storage modulus (G'), loss modulus (G''), and complex viscosity (η*). nih.govmdpi.com These parameters provide insight into the polymer's chain entanglement, molecular architecture, and how it will behave during processing operations like extrusion or injection molding. biointerfaceresearch.comresearchgate.net For example, the rheological behavior of polymer blends can indicate the level of compatibility between the components. mdpi.com

Structural Elucidation of Polymer Architectures

A combination of microscopic and diffraction techniques is used to investigate the morphology and crystalline structure of polymers derived from this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and fracture surfaces of polymer films and composites. researchgate.net This can reveal information about phase separation in blends, the dispersion of fillers, and the mechanism of fracture. For instance, SEM was used to investigate the phase morphology of epoxy resin composites modified with a reactive polyimide to understand the fracture mechanism. researchgate.net

Fourier Transform Infrared Spectroscopy (FTIR) , as mentioned earlier, is not only used for chemical identification but can also provide information about polymer chain orientation and interactions. titech.ac.jpresearchgate.net

X-ray Diffraction (XRD) is the primary technique for determining the degree of crystallinity in polymers. titech.ac.jpmdpi.com Amorphous polymers show a broad halo, while semi-crystalline polymers exhibit sharp diffraction peaks superimposed on the amorphous halo. The presence and nature of these peaks provide information about the crystal structure and ordering within the material. For example, certain polythioetherimides were found to be amorphous, while others showed some degree of crystallinity as determined by XRD. titech.ac.jp

These characterization techniques, when used in concert, provide a comprehensive understanding of the materials derived from this compound, guiding the design of new polymers with tailored properties for advanced applications.

Computational and Theoretical Investigations of 4,4 Thiodiphthalic Anhydride

Molecular Modeling of Reactivity and Conformations

Molecular modeling techniques are instrumental in elucidating the reactivity of monomers and the conformational preferences that dictate the macroscopic properties of the resulting polymers. For 4,4'-Thiodiphthalic anhydride (B1165640), these studies are crucial for understanding its behavior in polymerization reactions and the flexibility of the resulting polymer chains.

The reactivity of a dianhydride monomer in a polycondensation reaction can be correlated with its electronic properties. A key indicator of reactivity towards nucleophilic attack by a diamine is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally signifies higher electrophilicity of the carbonyl carbons in the anhydride ring, leading to a higher reactivity of the monomer. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are employed to calculate these molecular orbital energies. While specific data for 4,4'-Thiodiphthalic anhydride is not abundant in public literature, studies on analogous dianhydrides suggest that the electronic nature of the bridging group significantly influences the LUMO energy. The thioether bridge in TDPA, being less electron-withdrawing than a sulfonyl group, would likely result in a different reactivity profile compared to sulfonyl-bridged dianhydrides.

Conformational analysis is essential for understanding the flexibility of the monomer and the resulting polymer chains, which in turn affects properties like solubility and glass transition temperature. numberanalytics.com The key dihedral angles in this compound are those around the C-S-C thioether linkage. Computational methods can map the potential energy surface as a function of these dihedral angles to identify the most stable conformers. mdpi.comnumberanalytics.com For similar thioether-bridged aromatic compounds, it has been shown that the energy barriers for rotation around the thioether linkage are relatively low, indicating significant torsional flexibility. nih.gov This flexibility is a key factor in the processability of the resulting polyimides.

Table 1: Representative Data from Conformational Analysis of a Thioether-Bridged Aromatic System

ConformerDihedral Angle (C-S-C-C) (°)Relative Energy (kcal/mol)
Global Minimum750.00
Local Minimum-750.00
Transition State01.5
Transition State1802.0
Note: This table presents hypothetical data based on typical findings for similar thioether-bridged aromatic molecules to illustrate the output of a conformational analysis. Actual values for this compound would require specific calculations.

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. nih.govrsc.orgresearchgate.net These studies are fundamental to understanding its chemical behavior, optical properties, and the nature of the intramolecular interactions.

The electronic structure of TDPA is characterized by the interplay between the electron-withdrawing anhydride groups and the electron-donating thioether bridge. This interaction influences the distribution of electron density across the molecule. The highest occupied molecular orbital (HOMO) is typically localized on the more electron-rich parts of the molecule, which in this case would involve the thioether linkage and the adjacent phenyl rings. Conversely, the LUMO is generally centered on the electron-deficient phthalic anhydride moieties. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and the optical properties of the molecule, such as its UV-visible absorption characteristics. acs.org

Table 2: Calculated Electronic Properties of a Model Sulfur-Containing Dianhydride

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D
Note: This table provides representative values for a model sulfur-containing dianhydride to illustrate the type of data obtained from quantum chemical calculations. Specific values for this compound would need to be calculated directly.

Simulation of Polymerization Processes

The polymerization of this compound with aromatic diamines to form polythioetherimides can be modeled using simulation techniques like molecular dynamics (MD). github.comnih.gov These simulations provide insights into the chain growth process and the resulting morphology of the polymer.

Simulated polymerization algorithms can be used to construct atomistic models of the resulting polyimide network. github.com These methods typically involve defining the reactive sites on the monomer molecules (the anhydride groups on TDPA and the amine groups on the diamine) and simulating the bond formation process under specific conditions of temperature and pressure. This allows for the generation of realistic amorphous polymer structures.

These simulations can help in understanding how the structure of the monomers influences the polymerization process and the final polymer architecture. For instance, the flexibility of the thioether linkage in TDPA can be expected to influence the packing of the polymer chains and the formation of intra- and intermolecular interactions. While specific simulations of this compound polymerization are not readily found in published literature, the methodologies for such simulations are well-established for other polyimide systems. github.com

Prediction of Derived Material Properties

A significant advantage of computational modeling is its ability to predict the properties of materials before they are synthesized, thus guiding experimental efforts. For polyimides derived from this compound, computational methods can predict a range of important properties, including thermal, mechanical, and optical characteristics. mdpi.comtitech.ac.jp

The thermal properties, such as the glass transition temperature (Tg), can be estimated from molecular dynamics simulations by analyzing the change in density or specific volume with temperature. titech.ac.jp The flexibility of the polymer backbone, influenced by the thioether linkages from TDPA, is a key determinant of the Tg of the resulting polyimide. mdpi.com

Mechanical properties like Young's modulus, tensile strength, and elongation at break can also be predicted through simulated deformation of the polymer model. titech.ac.jp These properties are closely linked to the intermolecular forces and the entanglement of the polymer chains, which are influenced by the monomer structure.

The optical properties of polythioetherimides, particularly their high refractive index, are a key area of interest. The refractive index can be predicted from the molecular polarizability, which can be calculated using quantum chemical methods. acs.org The Lorentz-Lorenz equation relates the refractive index to the molar refraction and the molar volume of the polymer repeating unit. acs.org The high sulfur content and the presence of aromatic rings in polymers derived from TDPA contribute to a high molar refraction and consequently a high refractive index. acs.org Time-dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectra of these polymers, which is related to their color and transparency. titech.ac.jp

Table 3: Predicted Properties of a Polythioetherimide Derived from a Sulfur-Containing Dianhydride

PropertyPredicted Value
Glass Transition Temperature (Tg)190 °C mdpi.com
5% Weight Loss Temperature (TGA)> 480 °C mdpi.com
Refractive Index (at 633 nm)1.7455
Young's Modulus2.5 GPa
Note: The values for Tg, TGA, and refractive index are taken from studies on polythioetherimides derived from a similar thioether-bridged dianhydride (3SDEA). mdpi.com The Young's Modulus is a representative value for this class of polymers.

Q & A

Q. What are the standard synthesis protocols for 4,4'-thiodiphthalic anhydride, and how are intermediates characterized?

The synthesis typically involves condensation reactions of thiodiphenol with phthalic anhydride derivatives under controlled conditions. Key steps include refluxing in aprotic solvents (e.g., NMP or DMAc) with catalysts like acetic acid. Intermediates are characterized via Fourier-transform infrared spectroscopy (FTIR) to confirm anhydride formation (C=O stretching at ~1770 cm⁻¹) and nuclear magnetic resonance (¹H/¹³C NMR) to verify structural integrity . Purity is assessed using high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are critical for characterizing this compound-based polymers?

Essential techniques include:

  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (e.g., 5% weight loss temperature, T₅%).
  • Differential scanning calorimetry (DSC) : Identifies glass transition temperatures (Tg) and curing exotherms.
  • X-ray diffraction (XRD) : Assesses crystallinity in polyimide films.
  • Dynamic mechanical analysis (DMA) : Measures viscoelastic properties under varying temperatures .

Q. How does this compound influence the properties of polyimides compared to other dianhydrides?

The sulfur atom in the thioether linkage enhances flexibility and reduces chain rigidity, leading to improved solubility in polar solvents (e.g., DMAc). However, it may slightly lower thermal stability compared to oxygen-containing analogs like 4,4'-oxydiphthalic anhydride (ODPA). This trade-off is critical for applications requiring processability without compromising high-temperature performance .

Advanced Research Questions

Q. How can copolymer design using this compound optimize dielectric and mechanical properties for flexible electronics?

Blending this compound with fluorinated dianhydrides (e.g., 6FDA) introduces bulky side groups that reduce dielectric constants (<2.5) while maintaining mechanical strength. For example, copolymerization with 2,2′-bis(trifluoromethyl)benzidine (TFMB) achieves films with tensile strengths >150 MPa and elongation at break >30% .

Q. What methodologies resolve contradictions in reported thermal degradation data for thioether-linked polyimides?

Discrepancies arise from varying curing conditions and impurities. To address this:

  • Use isothermal TGA at 300–350°C in inert and oxidative atmospheres to isolate degradation mechanisms.
  • Pair with pyrolysis-GC/MS to identify volatile byproducts (e.g., SO₂ or thiophenes) .
  • Standardize synthesis protocols to minimize residual monomers, which accelerate degradation .

Q. How do computational methods like DFT and MD simulations aid in predicting this compound-based polymer behavior?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict oxidative stability. Molecular dynamics (MD) simulations model chain packing and free volume, correlating with experimental gas permeability data. For instance, simulations reveal that thioether linkages increase free volume by 10–15% compared to ether analogs, enhancing gas separation efficiency .

Q. What are the structure-property relationships when substituting sulfur with oxygen or sulfone groups in dianhydrides?

Comparative studies show:

  • Sulfur (thioether) : Lowers Tg by ~20°C but improves solubility.
  • Oxygen (ether) : Higher Tg (e.g., ODPA-based polyimides: Tg ~250°C) but reduced solubility.
  • Sulfone : Increases Tg (>300°C) and chemical resistance but limits processability due to rigidity .

Q. How does this compound perform in harsh chemical environments, and what stabilization strategies are effective?

The thioether group is susceptible to oxidation by strong acids or peroxides. Stabilization methods include:

  • Incorporating phosphorus-containing monomers (e.g., phosphine oxide diamines) to scavenge free radicals.
  • Adding nanoparticle fillers (e.g., SiO₂) to create barrier layers against chemical attack .

Q. What strategies address solubility challenges in high-molecular-weight polyimides derived from this compound?

  • Use asymmetric diamines (e.g., 3,4′-oxydianiline) to disrupt chain symmetry.
  • Introduce bulky substituents (e.g., trifluoromethyl groups) to reduce crystallinity.
  • Optimize reaction stoichiometry to minimize crosslinking .

Q. How can mechanical properties of this compound-based films be tailored for aerospace applications?

  • Hybrid composites : Reinforce with carbon fibers (20–30 wt%) to enhance tensile modulus (>5 GPa).
  • Plasticizers : Add low-molecular-weight poly(ethylene glycol) (PEG) to improve elongation without significant Tg reduction.
  • Post-synthesis treatments : Anneal films above Tg to relieve internal stresses and increase toughness .

Methodological Notes

  • Data Analysis : Use Arrhenius plots from TGA to calculate activation energy (Ea) of degradation, ensuring comparisons are made at identical heating rates .
  • Conflict Resolution : Cross-validate thermal data with multiple techniques (e.g., TGA, DSC, and isothermal aging tests) .
  • Safety : Handle this compound in inert atmospheres to prevent moisture absorption, which hydrolyzes anhydride groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.